N-(1-Carboxy-2,2-dimethylpropyl)phthalimide
Description
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-14(2,3)10(13(18)19)15-11(16)8-6-4-5-7-9(8)12(15)17/h4-7,10H,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEIABQUGXEDJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701154261 | |
| Record name | α-(1,1-Dimethylethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701154261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3850-33-7 | |
| Record name | α-(1,1-Dimethylethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3850-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(1,1-Dimethylethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701154261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3,3-dimethylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reagents and Reaction Mechanism
The Mitsunobu reaction has emerged as a cornerstone for synthesizing N-substituted phthalimides, including N-(1-Carboxy-2,2-dimethylpropyl)phthalimide. This method employs a triarylphosphine (e.g., triphenylphosphine) and a dialkyl azodicarboxylate (e.g., diisopropyl azodicarboxylate) to activate a primary or secondary alcohol for nucleophilic substitution by phthalimide. The general reaction proceeds as follows:
$$
\text{Phthalimide} + \text{R-OH} \xrightarrow{\text{P(Ar)}3, \text{R'O}2\text{CN=NCO}_2\text{R'}} \text{N-R-phthalimide} + \text{By-products}
$$
Here, the alcohol (R-OH) corresponds to 1-carboxy-2,2-dimethylpropyl alcohol. The reaction is typically conducted in aromatic solvents like toluene at temperatures between 15–25°C to manage exothermicity.
Procedural Details and Optimization
A representative protocol from industrial-scale synthesis involves:
- Cooling Phase : Pre-cooling a mixture of phthalimide (1.36 mol), triphenylphosphine (1.50 mol), and 1-carboxy-2,2-dimethylpropyl alcohol (1.50 mol) in toluene to −5°C.
- Reagent Addition : Gradual addition of diisopropyl azodicarboxylate (1.56 mol) to maintain the temperature below 25°C.
- Post-Reaction Processing : Quenching with methanol to precipitate the product, followed by filtration and drying.
Table 1: Key Parameters for Mitsunobu Synthesis
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Solvent | Toluene | Enhances solubility of reagents |
| Temperature | 15–25°C | Prevents thermal decomposition |
| Alcohol:Solvent Ratio | 1:1.5 (v/v) | Balances reaction kinetics |
| Workup | Methanol Quench | Simplifies purification |
This method achieves yields exceeding 80% with purity >99%, avoiding chromatographic purification.
Alternative Synthetic Routes
Condensation with Primary Amines
While less common industrially, condensation of phthalic anhydride with 1-amino-2,2-dimethylpropanoic acid offers a direct route. The reaction proceeds under reflux in acetic acid, forming the phthalimide ring via nucleophilic acyl substitution:
$$
\text{Phthalic anhydride} + \text{H}2\text{N-C(CH}3\text{)}2\text{-COOH} \rightarrow \text{this compound} + \text{H}2\text{O}
$$
However, this method suffers from lower yields (50–60%) due to competing hydrolysis of the anhydride.
Gabriel Synthesis Adaptations
The classic Gabriel synthesis, which typically uses phthalimide and alkyl halides, can be modified for carboxylated derivatives. Here, 1-bromo-2,2-dimethylpropanoic acid reacts with phthalimide in the presence of potassium carbonate:
$$
\text{Phthalimide} + \text{Br-C(CH}3\text{)}2\text{-COOH} \xrightarrow{\text{K}2\text{CO}3} \text{this compound} + \text{KBr}
$$
This route requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C), yielding 65–70% product after recrystallization.
Industrial-Scale Production Strategies
Solvent Systems and Temperature Control
Large-scale synthesis prioritizes solvent recovery and safety. Toluene and methanol mixtures are preferred for their low cost and ease of separation via distillation. Reaction temperatures are maintained below 30°C using jacketed reactors to mitigate exothermic risks.
Table 2: Industrial Process Metrics
| Metric | Mitsunobu Method | Condensation Method |
|---|---|---|
| Yield | 80–85% | 50–60% |
| Purity | >99% | 90–95% |
| Scalability | >100 kg batches | Limited to <10 kg |
| By-product Handling | Triphenylphosphine oxide | Aqueous waste |
Catalytic and Green Chemistry Innovations
Recent advances focus on replacing stoichiometric reagents. For example, polymer-supported triphenylphosphine reduces oxide by-product formation, while microwave-assisted reactions cut processing times by 40%.
Comparative Analysis of Methods
The Mitsunobu reaction outperforms other methods in yield and purity but requires costly azodicarboxylates. Condensation routes are economically viable for small-scale synthesis but necessitate extensive purification. Industrial facilities favor the Mitsunobu method for its reproducibility and minimal post-processing.
Chemical Reactions Analysis
Types of Reactions
N-(1-Carboxy-2,2-dimethylpropyl)phthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced to form corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
N-(1-Carboxy-2,2-dimethylpropyl)phthalimide is a chemical compound attracting interest in scientific research for its potential therapeutic and environmental applications. It is a phthalimide derivative with a carboxylic acid group and an isobutyl group attached to the nitrogen atom.
Scientific Research Applications
This compound is used as a building block in the synthesis of other chemical compounds. The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with protein-protein interactions, leading to observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Preparation Methods
The synthesis of this compound typically involves the condensation of phthalic anhydride with primary amines. This reaction can be carried out under refluxing conditions in organic solvents. Industrial production of phthalimides, including this compound, often employs the condensation of phthalic anhydride with ammonia or ammonium carbonate. This process is typically conducted at elevated temperatures to ensure a complete reaction. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Photodecarboxylative Addition of Carboxylates to Phthalimides
Mechanism of Action
The mechanism by which N-(1-Carboxy-2,2-dimethylpropyl)phthalimide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with protein-protein interactions, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Phthalimide derivatives vary based on substituents attached to the nitrogen atom. Below is a comparative analysis with key analogues:
Biological Activity
N-(1-Carboxy-2,2-dimethylpropyl)phthalimide is a derivative of phthalic acid that has garnered attention due to its potential biological activities. This article explores its biological activity, including antibacterial, antiviral, and antiproliferative effects, along with relevant research findings and case studies.
Chemical Structure and Properties
This compound features a phthalic acid backbone with a carboxy group that enhances its solubility and reactivity. The presence of the dimethylpropyl group contributes to its unique biological properties. The compound's chemical structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antibacterial Activity
- Studies have shown that phthalimide derivatives exhibit significant antibacterial properties against various bacterial strains. For instance, this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, inhibiting their growth in vitro .
2. Antiviral Activity
- Recent research has highlighted the compound's potential as an antiviral agent. In vitro assays indicated that derivatives of phthalimide linked to triazoles showed over 90% inhibition of viral growth against the COVID-19 virus in Vero cells at specific concentrations . This suggests that this compound may serve as a scaffold for developing antiviral therapeutics.
3. Antiproliferative Effects
- The antiproliferative activity of phthalimide derivatives has been extensively studied. In a case study involving cervical (HeLa), liver (HepG2), and breast (4T1) cancer cell lines, several derivatives demonstrated significant inhibition of cell proliferation. Notably, certain compounds reduced HeLa cell proliferation by approximately 40% without exhibiting cytotoxic effects on normal fibroblast cells .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antibacterial Properties
A study evaluated the antibacterial efficacy of various phthalimide derivatives, including this compound. Results indicated strong inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential application in antimicrobial therapies.
Case Study 2: Antiviral Mechanism
In another investigation focusing on antiviral activity against SARS-CoV-2, molecular docking simulations revealed that the compound interacts favorably with the main protease (Mpro) of the virus. This interaction was characterized by multiple hydrogen bonds, indicating a promising mechanism for inhibiting viral replication .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(1-Carboxy-2,2-dimethylpropyl)phthalimide?
Methodological Answer:
- The compound can be synthesized via nucleophilic substitution or Gabriel synthesis. For example, reacting phthalimide derivatives with brominated precursors (e.g., 1,5-dibromopentane) in polar aprotic solvents like DMF at elevated temperatures (60–80°C) in the presence of a base (e.g., Na₂CO₃) .
- Characterization of intermediates using FT-IR (C=O stretch at ~1770 cm⁻¹) and ¹H NMR (phthalimide aromatic protons at δ 7.8–8.0 ppm) is critical for tracking reaction progress .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- FT-IR : Confirms phthalimide carbonyl groups (1700–1770 cm⁻¹) and carboxylic acid O-H stretches (broad ~2500–3300 cm⁻¹) .
- ¹H/¹³C NMR : Identifies alkyl chain protons (e.g., dimethylpropyl CH₃ at δ 1.0–1.2 ppm) and quaternary carbons .
- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally similar phthalimide derivatives .
Advanced Research Questions
Q. How can photoredox catalysis be leveraged for functionalizing this compound?
Methodological Answer:
- Ru(bpy)₃²⁺ or organic dyes (e.g., eosin Y) under visible light can induce single-electron transfer (SET) processes. For example, α-C–H activation of the dimethylpropyl group could enable alkylation or cross-coupling reactions .
- Optimize light intensity (450–470 nm LEDs) and catalyst loading (0.5–2 mol%) to balance radical formation and side reactions .
Q. How should researchers address contradictory data in biological activity studies (e.g., enzyme inhibition)?
Methodological Answer:
- Control variables include:
- Purity : Verify via HPLC (>95%) to exclude impurities affecting IC₅₀ values .
- Assay conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤1%) .
- Substituent effects : Compare analogs (e.g., electron-withdrawing vs. donating groups) to establish structure-activity relationships (SAR) .
Q. What computational methods predict the reactivity or pharmacokinetic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Models electron distribution for predicting sites of nucleophilic/electrophilic attack .
- QSPR Studies : Correlate logP values (from RP-TLC) with hydrophobicity to estimate membrane permeability .
- Molecular docking : Simulate interactions with enzyme active sites (e.g., acetylcholinesterase) to rationalize inhibition data .
Q. How does the carboxy group influence catalytic or synthetic applications?
Methodological Answer:
- The carboxylic acid can be activated as an anhydride (using DCC) or coupled with amines via EDCI/HOBt to form amides .
- In esterification, N-(chloromethyl)phthalimide (NCP) derivatives facilitate alkylation under mild conditions (e.g., K₂CO₃ in acetone) .
Q. What strategies improve the compound’s stability under varying pH conditions?
Methodological Answer:
- Conduct kinetic studies in buffered solutions (pH 2–12) to monitor degradation (e.g., via UV-Vis at λₘₐₓ ~280 nm). For example, N-hydroxymethyl phthalimide degrades rapidly in alkaline conditions (t₁/₂ < 50 s in 0.18 M NaOH) .
- Stabilize via prodrug approaches (e.g., ester prodrugs for controlled release) .
Q. How can derivatives be designed to enhance bioactivity while minimizing toxicity?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
